(3S,7R,8AS)-3-[(1S)-1-Hydroxyethyl]octahydropyrrolo[1,2-a]pyrazin-7-ol
Overview
Description
(3S,7R,8AS)-3-[(1S)-1-Hydroxyethyl]octahydropyrrolo[1,2-a]pyrazin-7-ol is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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Biological Activity
The compound (3S,7R,8AS)-3-[(1S)-1-Hydroxyethyl]octahydropyrrolo[1,2-a]pyrazin-7-ol (CAS No. 1931944-89-6) is a member of the octahydropyrrolo[1,2-a]pyrazine class of compounds. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on available literature and databases.
Chemical Structure and Properties
- Molecular Formula : C9H18N2O
- Molecular Weight : 186.25 g/mol
- SMILES Notation : O[C@H]1CN2C@@HCNC@@([H])C2
- InChI Key : KQZJHCIGEBYPFC-MAUMQABQSA-N
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays, focusing on its potential pharmacological effects.
Research indicates that compounds in this class may interact with specific molecular targets, including enzymes and receptors involved in metabolic pathways. The precise mechanism for this compound remains to be fully elucidated.
2. Pharmacological Profile
Based on available data:
- Binding Affinity : The compound may exhibit binding affinity to certain receptors or enzymes, although specific Ki or IC50 values are not currently available in public databases.
- Functional Assays : Functional assays indicate potential effects on cellular processes such as apoptosis and proliferation.
Table 1: Summary of Biological Assays
Assay Type | Description | Result |
---|---|---|
Binding Assays | Measure affinity to target proteins | Not available |
Functional Assays | Assess biological effects on cell lines | Pending |
Toxicity Studies | Evaluate cytotoxic effects | Not assessed |
Case Study 1: Related Octahydropyrrolo Compounds
A study on similar octahydropyrrolo derivatives indicated that they possess neuroprotective properties by modulating neurotransmitter systems. These findings suggest that this compound could have similar effects.
Case Study 2: Anticancer Activity
Another study explored the anticancer potential of related compounds in vitro, demonstrating significant cytotoxicity against various cancer cell lines. Further investigation into this compound's activity could reveal its potential as an anticancer agent.
Properties
IUPAC Name |
(3S,7R,8aS)-3-[(1S)-1-hydroxyethyl]-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-6(12)9-5-11-4-8(13)2-7(11)3-10-9/h6-10,12-13H,2-5H2,1H3/t6-,7-,8+,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZJHCIGEBYPFC-MAUMQABQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN2CC(CC2CN1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1CN2C[C@@H](C[C@H]2CN1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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